3-Amino-N-(3-methylphenyl)benzenesulfonamide

LSD1 inhibition Epigenetics Structure-Activity Relationship (SAR)

3-Amino-N-(3-methylphenyl)benzenesulfonamide (953888-95-4) is a quantitatively validated LSD1 inhibitor (IC50=7.5 µM) with 12–30 fold selectivity vs MAO-A/B. SAR data demonstrate the 3-methylphenyl substitution is critical for potency—structurally similar analogs show significantly weaker inhibition (IC50 up to 68 µM), precluding generic substitution. Use as a reference standard for LSD1 inhibitor benchmarking and HTS hit validation. ≥98% purity. Procure this compound to ensure reproducible target engagement and avoid variability inherent to unvalidated alternatives.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 953888-95-4
Cat. No. B1284847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-methylphenyl)benzenesulfonamide
CAS953888-95-4
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)N
InChIInChI=1S/C13H14N2O2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,14H2,1H3
InChIKeyZGYSJFOOKZZGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS 953888-95-4): A Validated LSD1 Inhibitor Lead with Defined Selectivity Profile


3-Amino-N-(3-methylphenyl)benzenesulfonamide (CAS 953888-95-4) is a synthetically accessible benzenesulfonamide derivative characterized by an amino group at the 3-position and an N-(3-methylphenyl) substituent . This compound has been identified and characterized in primary literature as a representative member of a novel class of selective and reversible lysine specific demethylase 1 (LSD1) inhibitors, with specific quantitative activity and selectivity profiles established in biochemical assays [1].

Beyond Structural Analogy: Why 3-Amino-N-(3-methylphenyl)benzenesulfonamide (953888-95-4) Cannot Be Substituted by Generic In-Class Compounds


Substitution with structurally similar benzenesulfonamides is not supported by data. A systematic structure-activity relationship (SAR) study of N-(3-substituted-phenyl)benzenesulfonamides demonstrated that LSD1 inhibitory potency is highly sensitive to the specific substituent pattern on the phenyl ring [1]. In this series, IC50 values varied nearly an order of magnitude, ranging from 7.5 μM to 68 μM, with the most potent inhibition observed for compounds bearing the 3-methyl substitution characteristic of 953888-95-4 [1]. This quantitative variance confirms that even minor modifications to the substitution pattern result in significant loss of target engagement, precluding the use of generic in-class analogs as interchangeable alternatives for research requiring this specific molecular interaction profile.

Quantitative Differentiation Evidence for 3-Amino-N-(3-methylphenyl)benzenesulfonamide (953888-95-4) as an LSD1 Inhibitor


LSD1 Inhibitory Potency: Head-to-Head Comparison Within the N-(3-substituted-phenyl)benzenesulfonamide Series

In a comparative evaluation of a series of N-(3-substituted-phenyl)benzenesulfonamides, compound 2a (which corresponds to 3-Amino-N-(3-methylphenyl)benzenesulfonamide) exhibited an IC50 of 7.5 μM against LSD1 in an in vitro AlphaLISA assay [1]. This represents the highest potency within the series, where IC50 values ranged from 7.5 μM to 68 μM [1]. The study directly compares the potency of the 3-methyl substituted derivative to other analogs, including those with hydroxy and methyloxy substitutions, which showed decreased inhibitory effects [1].

LSD1 inhibition Epigenetics Structure-Activity Relationship (SAR)

Selectivity Profile: Quantitative Differentiation Against Homologous MAO Enzymes

The selectivity of compound 2a was directly assessed against the homologous flavin adenine dinucleotide (FAD)-dependent enzymes monoamine oxidase A (MAO-A) and B (MAO-B) [1]. The compound displayed only modest inhibition against these off-targets, with IC50 values of 90.0 μM for MAO-A and 226.1 μM for MAO-B [1]. This data directly quantifies a selectivity window of approximately 12-fold over MAO-A and 30-fold over MAO-B when compared to its LSD1 IC50 of 7.5 μM [1].

Selectivity MAO-A MAO-B Off-target activity

Mechanism of Action: Experimental Confirmation of Reversible LSD1 Inhibition

The reversibility of LSD1 inhibition by compound 2a was experimentally confirmed using a jump dilution analysis [1]. In this assay, pre-incubation of the enzyme with the compound at a high concentration (10× IC50) followed by dilution resulted in recovery of enzyme activity, confirming a reversible binding mode [1]. This contrasts with the irreversible mechanism of classical LSD1 inhibitors like tranylcypromine.

Reversible inhibition Mechanism of action LSD1

Validated Application Scenarios for 3-Amino-N-(3-methylphenyl)benzenesulfonamide (953888-95-4) Based on Quantitative Evidence


Epigenetic Drug Discovery: Lead Optimization for Selective LSD1 Inhibitors

This compound serves as a quantitatively validated lead molecule for LSD1 inhibitor discovery programs. Its potent (IC50 = 7.5 μM) and reversible inhibition, combined with a defined selectivity window against MAO enzymes (12-30 fold), provides a clear starting point for medicinal chemistry optimization. Researchers can use 953888-95-4 as a reference standard to benchmark the potency and selectivity of novel analogs and to validate high-throughput screening hits targeting LSD1 [1].

Chemical Biology: Probing LSD1 Function in Cellular Models

The established reversible mechanism of action makes 3-Amino-N-(3-methylphenyl)benzenesulfonamide a suitable tool compound for acute inhibition studies of LSD1. Its selectivity profile allows for more confident interpretation of phenotypic effects in cell-based assays, distinguishing on-target LSD1 inhibition from off-target effects mediated by MAO-A/B [1]. Researchers can employ this compound to dissect the temporal requirements of LSD1 demethylase activity in processes such as gene expression regulation, cell differentiation, and proliferation.

Assay Development and Validation

With its well-characterized biochemical activity (IC50 = 7.5 μM in an AlphaLISA assay), this compound is an ideal positive control for the development and validation of new LSD1 biochemical and biophysical assays. Its defined potency allows for accurate calculation of assay Z'-factors and inter-assay variability, ensuring robust and reproducible screening campaigns for LSD1 modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(3-methylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.